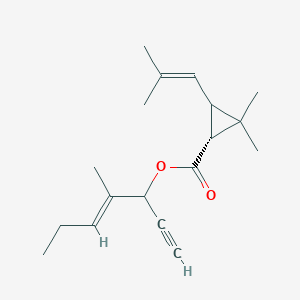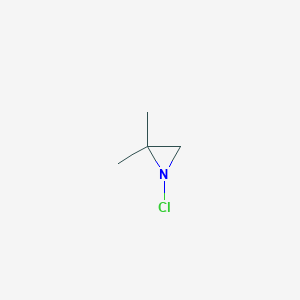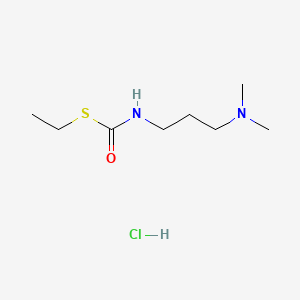
12-Hydroxyibogamine
概要
説明
Noribogaine, or 12-Hydroxyibogamine, is the principal psychoactive metabolite of the oneirogen ibogaine . It is thought to be involved in the antiaddictive effects of ibogaine-containing plant extracts, such as Tabernanthe iboga .
Synthesis Analysis
Noribogaine is produced through metabolic demethylation soon after oral ibogaine administration . The majority of ibogaine biotransformation proceeds via CYP2D6 .Chemical Reactions Analysis
Both ibogaine and noribogaine demonstrated the highest potency values at the cocaine recognition site on the 5-HT transporter . They share similar chemical structures, but display different binding profiles .Physical And Chemical Properties Analysis
Noribogaine has a relatively long half-life in the blood of drug-dependent patients . It demonstrates complex pharmacokinetic profiles .科学的研究の応用
Serotonin Transporter Affinity and Elevation of Serotonin
12-Hydroxyibogamine, a primary metabolite of ibogaine, has a high affinity for the serotonin (5-HT) transporter and can elevate extracellular serotonin levels. This metabolite is significantly more potent at displacing radioligand binding at the 5-HT transporter than at the dopamine (DA) transporter. Its effects on serotonin transmission may account for the potential of ibogaine to interrupt drug-seeking behavior in humans by heightening mood and attenuating drug craving (Mash et al., 1995).
Interaction with NMDA Receptor Complex
12-Hydroxyibogamine and ibogaine act at the MK-801 binding site of the N-methyl-D-aspartate (NMDA)-receptor cation channel. These compounds competitively displace specific [3H]MK-801 binding to human and frog brain membranes, suggesting a role in the modulation of responses to addictive substances (Mash et al., 1995).
Potency and Selectivity Profiles
12-Hydroxyibogamine, upon comparison with ibogaine, demonstrates a binding profile that is similar, but not identical, to the parent drug. This metabolite has higher affinity at certain receptors and transporters, indicating its distinct pharmacological role in modulating neurochemical adaptations related to drug dependence (Staley et al., 1996).
Effects on Phosphoinositide Hydrolysis
Noribogaine (12-hydroxyibogamine) has been found to stimulate phosphoinositide hydrolysis in brain tissue, indicating a biochemical mechanism that might be involved in the behavioral effects of ibogaine (Rabin & Winter, 1996).
In Vivo Neurobiological Effects
In vivo studies show that noribogaine contributes significantly to the pharmacological profile of ibogaine. It is more potent than ibogaine as an indirect 5-HT agonist and appears less likely to produce adverse effects, making it a potentially safer alternative for medication development (Baumann et al., 2001).
Quantitative Analysis in Biological Fluids and Brain
A method for quantitating ibogaine and 12-hydroxyibogamine in biological fluids and brain tissue using gas chromatography-mass spectrometry has been developed. This facilitates the study of their pharmacokinetics and distribution (Hearn et al., 1995).
Safety And Hazards
将来の方向性
Although a definitive clinical validation of purported ibogaine effects is still unavailable, ibogaine has opened new perspectives in the investigation of pharmacotherapies for drug addiction . The beneficial aftereffects of the drug on craving and depressed mood may be related to the effects of noribogaine on the central nervous system .
特性
IUPAC Name |
(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-12-7-11-8-16-18-14(5-6-21(10-11)19(12)16)15-9-13(22)3-4-17(15)20-18/h3-4,9,11-12,16,19-20,22H,2,5-8,10H2,1H3/t11-,12-,16-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUCDOKTMDOIPF-ZFRACTKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Hydroxyibogamine | |
CAS RN |
481-88-9 | |
| Record name | Noribogaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NORIBOGAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T5QTN9SK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the relationship between ibogaine and 12-hydroxyibogamine, and what are the key differences in their effects?
A1: 12-Hydroxyibogamine (noribogaine) is the primary metabolite of ibogaine, formed through O-demethylation primarily by the cytochrome P4502D6 (CYP2D6) enzyme in the liver. [] Both compounds exhibit psychoactive properties, but they differ in their pharmacological profiles. While ibogaine shows potential for treating drug addiction by reducing cravings and withdrawal symptoms, it also carries a risk of adverse effects like tremors and stress-axis activation. [, ] Interestingly, noribogaine appears to produce milder adverse effects while still impacting serotonin and dopamine systems. [, ] This suggests noribogaine could be a safer alternative for medication development. []
Q2: How does 12-hydroxyibogamine interact with neurotransmitter systems in the brain?
A2: Research indicates that 12-hydroxyibogamine acts as an indirect serotonin (5-HT) agonist, showing a higher potency than ibogaine in this regard. [] Both ibogaine and noribogaine increase extracellular 5-HT levels in the nucleus accumbens, a brain region associated with reward and motivation, by inhibiting 5-HT reuptake. [] This suggests that noribogaine's influence on the serotonin system might contribute to its potential therapeutic effects.
Q3: What is the role of 12-hydroxyibogamine in the context of ibogaine's effects, and how long does it remain in the body?
A3: After ibogaine administration, noribogaine is rapidly formed and persists in the bloodstream for at least 24 hours, with peak levels potentially exceeding those of the parent compound. [, ] This long half-life suggests that noribogaine likely contributes significantly to the overall pharmacological effects observed after ibogaine administration, particularly the long-lasting ones. Animal studies show that noribogaine plays a crucial role in ibogaine's discriminative stimulus effects. []
Q4: What are the potential implications of the distinct pharmacological profiles of ibogaine and 12-hydroxyibogamine for drug development?
A4: The differences in potency, adverse effect profiles, and duration of action between ibogaine and noribogaine offer valuable insights for drug development. [, ] Specifically, noribogaine's reduced tendency to induce tremors and stress-axis activation compared to ibogaine, alongside its potent and prolonged effects on the serotonin system, make it a promising candidate for further investigation. [] Further research is needed to explore its potential as a safer and potentially more effective alternative to ibogaine for treating substance use disorders.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



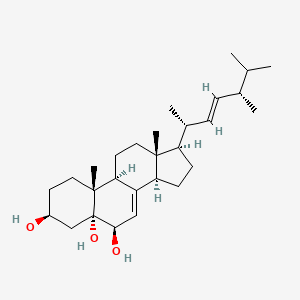
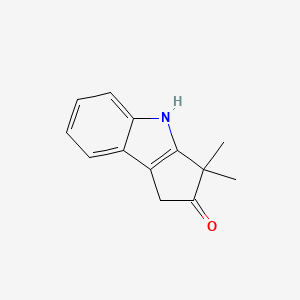
![(6R,7S)-7-[[2-(2-amino-4-thiazolyl)-1-oxoethyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1252370.png)
![(2S,5R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1252372.png)
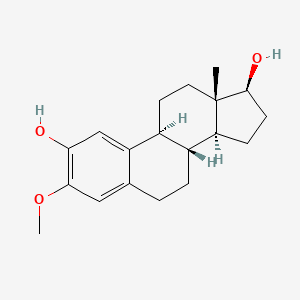
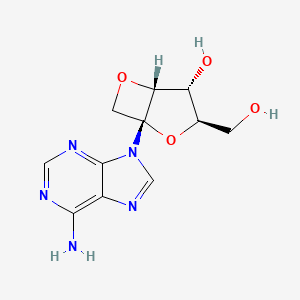

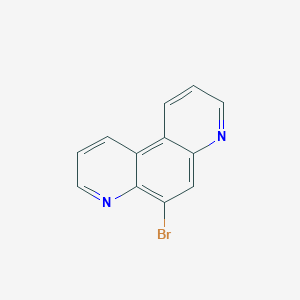
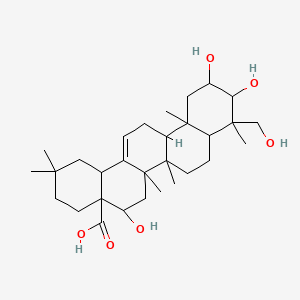
![8-[(1S,5S,6R)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1252384.png)
